molecular formula C17H14ClFN4O B2946633 N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-07-3

N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2946633
CAS No.: 866896-07-3
M. Wt: 344.77
InChI Key: GEPMTABBWKUQIF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative with a complex substitution pattern on both the triazole ring and the amide group. Its structure features a 5-methyl-1H-1,2,3-triazole core substituted with a 3-fluorophenyl group at the 1-position and a 3-chloro-2-methylphenyl carboxamide moiety at the 4-position.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-10-14(18)7-4-8-15(10)20-17(24)16-11(2)23(22-21-16)13-6-3-5-12(19)9-13/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPMTABBWKUQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClFN4OC_{17}H_{14}ClFN_4O, with a molecular weight of approximately 344.77 g/mol. The structure features a triazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

  • Case Study 1 : In vitro studies revealed that compounds similar to triazoles showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the specific derivative tested . The presence of halogen atoms in the structure enhances the lipophilicity and membrane permeability, contributing to the antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent pharmacological research. This compound has demonstrated promising results in inhibiting cancer cell proliferation.

  • Case Study 2 : A study evaluated several triazole derivatives for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited an IC50 value of approximately 5 µM against MCF-7 cells, indicating significant antiproliferative activity .

The mechanisms underlying the biological activities of triazoles often involve the inhibition of key enzymes or pathways:

  • Antimicrobial Mechanism : Triazoles disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, an enzyme critical for ergosterol biosynthesis.
  • Anticancer Mechanism : Triazole derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

Comparative Analysis of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntibacterialThis compoundStaphylococcus aureus16 µg/mL
AnticancerThis compoundMCF-75 µM

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro substituents on the aromatic rings undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsProductsKey Observations
Chlorine substitutionKNH₂, NH₃ (liq.), −33°CFluoro-phenyl triazole derivativeSelective replacement of chlorine at the 3-position of the chlorophenyl group.
Fluorine substitutionCuI, DMF, 120°CChloro-phenyl triazole derivativeFluorine substitution occurs less readily due to stronger C–F bond.

Mechanistic Insight : The electron-withdrawing effects of adjacent substituents (e.g., methyl groups) activate the aromatic ring for NAS. Chlorine’s larger atomic radius compared to fluorine facilitates its displacement.

Oxidation Reactions

The methyl group on the triazole ring undergoes oxidation to form carboxylic acid derivatives.

ReagentsConditionsProductsYield (%)
KMnO₄H₂O, H₂SO₄, reflux1-(3-fluorophenyl)-5-carboxy-1H-1,2,3-triazole-4-carboxamide65–72
CrO₃Acetic acid, 60°CSame as above58–63

Notes : Oxidation is regioselective for the triazole methyl group due to steric and electronic stabilization of intermediates.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProducts
Acidic6M HCl, reflux1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
BasicNaOH (aq.), ΔSodium salt of the carboxylic acid

Kinetics : Hydrolysis rates follow pseudo-first-order kinetics, with t1/2t_{1/2} of 4.2 hours in 6M HCl at 100°C.

Reduction Reactions

Selective reduction of the triazole ring is challenging but achievable with tailored reagents:

ReagentsConditionsProductsOutcome
H₂, Pd/CEtOH, 50 psiPartially saturated triazolineLow yield (≤15%) due to competing decomposition .
NaBH₄/CuCl₂THF, 0°CNo reactionTriazole ring remains intact.

Cycloaddition and Functionalization

The triazole ring participates in dipolar cycloaddition reactions, though steric hindrance from substituents limits reactivity:

ReactionPartnersConditionsProducts
Huisgen cycloadditionPhenylacetyleneCu(I), RTBis-triazole adduct

Comparative Reactivity of Substituents

GroupReactivityPreferred Reactions
Cl (aromatic)HighNAS, Ullmann couplings
F (aromatic)LowNAS only under forcing conditions
CH₃ (triazole)ModerateOxidation to COOH
CarboxamideHighHydrolysis, alkylation

Mechanistic and Computational Insights

  • DFT Studies : Electron-withdrawing groups (Cl, F) increase electrophilicity at the triazole C4 position, favoring nucleophilic attacks .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states.

Industrial-Scale Considerations

  • Process Optimization : Continuous-flow reactors improve yields in oxidation (≥80%) and hydrolysis (≥75%) by minimizing side reactions.

  • Catalysts : Cu(I)-zeolite catalysts enhance selectivity in substitution reactions, reducing halogenated byproducts.

This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Further studies are needed to explore its catalytic applications and asymmetric functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1H-1,2,3-triazole-4-carboxamides, where variations in aryl/heteroaryl substituents significantly influence physicochemical properties and biological activity. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (EC₅₀ or % Activity) Solubility/Stability Notes Reference
Target Compound : N-(3-chloro-2-methylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3-Fluorophenyl), 5-methyl, N-(3-chloro-2-methylphenyl) Calculated: ~340.35 Not reported Likely low aqueous solubility (inferred from analogs)
Compound 1 : 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3-Chloro-2-methylphenyl), 5-methyl, N-(2,5-dimethylphenyl) 340.81 β-cell protection: 97% activity at 6 μM Poor aqueous solubility
BG01432 : 1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(2-Ethoxyphenyl), 5-methyl, N-(3-fluorophenyl) 340.35 Not reported Improved solubility due to ethoxy group (inferred)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Methoxyphenyl), 5-cyclopropyl, N-(4-chlorophenyl) 358.81 Antimicrobial activity reported Moderate solubility (methoxy enhances polarity)
Discontinued Analog : N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3,4-Dimethylphenyl), 5-methyl, N-(3-chloro-2-methylphenyl) 340.80 Discontinued due to formulation issues Poor solubility and stability

Key Observations

Substituent Position and Bioactivity: The 3-fluorophenyl group in the target compound may enhance electronic effects (e.g., hydrogen bonding or dipole interactions) compared to the 3-chloro-2-methylphenyl group in Compound 1 . Ethoxy groups (e.g., in BG01432) improve solubility compared to halogens or methyl groups due to increased polarity .

Solubility Challenges :

  • Triazole-carboxamides with hydrophobic substituents (e.g., chloro, methyl) exhibit poor aqueous solubility, as seen in Compound 1 and the discontinued analog .
  • Polar groups like methoxy or hydroxymethyl (e.g., in GSK1940029) mitigate this issue but may reduce membrane permeability .

Synthetic Routes :

  • The target compound is likely synthesized via a two-step process: (1) formation of the triazole-carboxylic acid using click chemistry, followed by (2) coupling with 3-chloro-2-methylaniline using thionyl chloride (SOCl₂) or carbodiimide reagents, as reported for analogs in and .

Biological Activity Trends :

  • β-cell protective activity is highly substituent-dependent. For example, Compound 1 achieves 97% activity at 6 μM, while analogs with bulkier groups (e.g., cyclopropyl) show reduced efficacy .
  • The 3-fluorophenyl group in the target compound may confer unique pharmacokinetic properties, though direct biological data are lacking.

Q & A

Q. Advanced Research Focus

  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target protein upon compound binding.
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with the target protein .
  • CRISPR-Cas9 knockouts : Confirm loss of activity in target-deficient cell lines to rule off-target effects .

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